2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol
Description
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol is a biphenyl derivative featuring a phenol group at the 2-position and a dimethylaminocarbonyl (carbamate) substituent at the 4-position of the adjacent benzene ring. This structure combines aromatic rigidity with the electron-withdrawing and hydrogen-bonding capabilities of the carbamate group. The compound is classified as harmful via inhalation, skin contact, and ingestion based on its Material Safety Data Sheet (MSDS), though detailed physicochemical data (e.g., melting point, solubility) remain unspecified .
Properties
IUPAC Name |
4-(2-hydroxyphenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUASWZYBCNILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683571 | |
| Record name | 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-61-2 | |
| Record name | 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a suitable phenol derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the dimethylaminocarbonyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol and related phenolic derivatives:
Key Observations:
- Electronic Effects: The carbamate group in the target compound is electron-withdrawing, similar to the nitro group in 4-nitrophenol.
- Solubility: Methoxy and amine groups (e.g., in 2-methoxy-5-((phenylamino)methyl)phenol) enhance solubility in polar solvents, whereas the carbamate in the target compound may favor organic solvents like DMF or DMSO .
- Toxicity: The carbamate group is associated with moderate toxicity (harmful upon exposure), while nitro groups (as in 4-nitrophenol) are linked to higher acute toxicity and carcinogenicity .
Stability and Reactivity
- Hydrogen Bonding: The phenol and carbamate groups enable hydrogen bonding, which influences crystal packing and stability. discusses hydrogen-bonding patterns in molecular aggregates, a critical factor in the solid-state behavior of phenolic derivatives .
- Degradation: Compared to chlorophenols () or nitrophenols (), the carbamate group may degrade into dimethylamine and CO₂ under acidic or enzymatic conditions, altering environmental persistence.
Biological Activity
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic structure with a dimethylaminocarbonyl substituent, which contributes to its chemical reactivity and biological interactions. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The phenolic hydroxyl group can form hydrogen bonds, while the dimethylaminocarbonyl group may engage in non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to observed biological effects such as:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various pathogens.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and histone deacetylase (HDAC) inhibition .
Biological Activity Overview
Recent studies have explored the compound's biological activities in detail. Below is a summary table highlighting key findings:
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
-
Anticancer Activity :
A study demonstrated that derivatives of this compound showed significant inhibitory effects on human cancer cell lines, particularly those associated with myelodysplastic syndromes. The mechanism involved the upregulation of acetylated histones, leading to enhanced apoptosis and cell cycle arrest . -
Antimicrobial Effects :
Research indicated that this compound could effectively inhibit the growth of several pathogenic bacteria, suggesting its potential use as a novel antimicrobial agent. -
Inflammation Models :
In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
